REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11](O)=[O:12])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][OH:12])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)C=CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 14 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The resulting mixture was filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in THF
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with NaOH
|
Type
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EXTRACTION
|
Details
|
extracted with Et2O (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with H2O (3×150 mL) and brine (1×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |